Azithromycin Impurity Q

Descripción

Significance of Impurity Control in Pharmaceutical Development

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing. pharmiweb.compharmaffiliates.com Impurities are substances that are present in a drug substance or final drug product that are not the API itself or the excipients used in the formulation. neopharmlabs.com Their presence, even in minute quantities, can significantly impact the safety and effectiveness of a medication. pharmiweb.com Some impurities may possess toxicological or pharmacological properties that could be harmful to patients. pharmiweb.com Therefore, stringent control and monitoring of impurities are essential to maintain product consistency, quality, and to safeguard patient health. pharmiweb.com Early identification and management of impurities can also prevent costly reformulations and delays in clinical trials and regulatory approval. pharmaffiliates.com

Overview of Azithromycin (B1666446) as a Macrolide Active Pharmaceutical Ingredient

Azithromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections. drugbank.compediatriconcall.com It belongs to a class of drugs known as azalides and functions by inhibiting bacterial protein synthesis. wikipedia.orgnih.gov Specifically, it binds to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the translation of messenger RNA (mRNA) and halting bacterial growth. wikipedia.orgijpsjournal.com Discovered in 1980, azithromycin is valued for its favorable pharmacokinetic properties, including a long half-life and extensive tissue penetration. pediatriconcall.comwikipedia.org

Regulatory Framework for Pharmaceutical Impurities

To ensure the safety and quality of pharmaceutical products, regulatory bodies across the globe have established comprehensive guidelines for the control of impurities.

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3A(R2) and Q3B(R2) guidelines are pivotal in this context, addressing impurities in new drug substances and new drug products, respectively. biotech-spain.compremier-research.com These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.com

The thresholds are defined as follows:

Reporting Threshold: The level at which an impurity must be reported. For drug substances, this is typically ≥0.05%. researchgate.net

Identification Threshold: The level at which the structure of an impurity must be determined. This threshold varies with the daily dose of the drug. researchgate.net

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. kobia.kr

These guidelines are instrumental in ensuring a harmonized approach to impurity control, facilitating global drug development and approval. biotech-spain.com

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs for specific drug substances and products. These monographs outline the tests and acceptance criteria for impurities. For azithromycin, both the EP and USP provide specific methods for the identification and quantification of related substances. uspnf.comdrugfuture.com These pharmacopoeial standards are legally binding in their respective regions and are essential for ensuring the quality of pharmaceuticals. The USP monograph for azithromycin tablets, for instance, specifies a reporting level of 0.1% for impurities. uspnf.com

Azithromycin Impurity Q: Context and Research Focus

Azithromycin Impurity Q: Detailed Profile

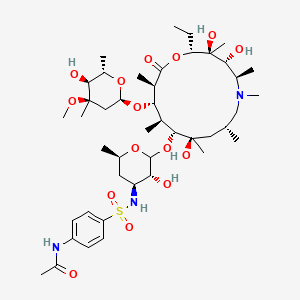

| Characteristic | Data |

| Chemical Name | 3′-N-[[4-(acetylamino)phenyl]sulfonyl]-3′-(N,N-didemethyl)azithromycin (as per EP) |

| CAS Number | 2095879-65-3 |

| Molecular Formula | C44H75N3O15S |

| Molecular Weight | 918.15 g/mol |

Source: pharmaffiliates.comcymitquimica.com

Analytical Detection of Azithromycin Impurities

The analysis of azithromycin and its impurities often presents challenges due to the lack of a strong chromophore in the molecule, making UV detection difficult at higher wavelengths. ceu.es However, various analytical methods have been developed and validated for their detection.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection at a low wavelength (e.g., 210 nm) is a common technique. ceu.esresearchgate.net The USP and EP monographs for azithromycin detail specific HPLC methods for impurity profiling. uspnf.comdrugfuture.com These methods often use a reversed-phase C18 column and a gradient elution with a buffered mobile phase. researchgate.netnih.gov

More advanced techniques like two-dimensional liquid chromatography coupled to high-resolution mass spectrometry (2D LC/QTOF-MS) have also been employed for the separation and characterization of unknown impurities in azithromycin. nih.gov

Propiedades

Fórmula molecular |

C44H75N3O15S |

|---|---|

Peso molecular |

918.1 g/mol |

Nombre IUPAC |

N-[4-[[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41?,42-,43-,44-/m1/s1 |

Clave InChI |

DBZCHNDJNSRJPU-QIAYHHAGSA-N |

SMILES isomérico |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |

SMILES canónico |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |

Origen del producto |

United States |

Origin and Formation Mechanisms of Azithromycin Impurity Q

Synthetic Pathways Leading to Azithromycin (B1666446) and Potential Impurity Byproducts

The manufacturing of azithromycin is a semi-synthetic process that begins with erythromycin (B1671065) A, a product of fermentation. google.comgoogle.com A key step in this synthesis is the introduction of a methyl-substituted nitrogen atom into the aglycone ring of erythromycin A to form the azalide structure characteristic of azithromycin. google.comgoogle.comnih.gov This multi-step chemical transformation can inadvertently lead to the creation of various impurities. google.com

Impurities can emerge from several scenarios during synthesis, including:

While the exact synthetic step leading to Impurity Q is not detailed in the provided research, the presence of various process-related impurities is a known challenge in azithromycin production. synthinkchemicals.com The complex nature of the synthesis, involving multiple reagents and reaction conditions, provides numerous opportunities for the formation of byproducts. ub.edu Studies on wastewater from pharmaceutical manufacturing have detected not only parent macrolide antibiotics but also their synthesis intermediates, indicating that such byproducts are indeed formed during production. researchgate.net

Influence of Manufacturing Process Parameters on Impurity Q Formation

The parameters used in the manufacturing process of azithromycin can significantly influence the profile of impurities in the final product. savaglobal.com Factors such as temperature, pH, reaction time, and the choice of solvents and reagents can all play a role in either minimizing or promoting the formation of byproducts and degradants. ub.edunih.gov

Key process parameters and their potential impact include:

Given that Impurity Q can be formed via photodegradation and likely through thermal and hydrolytic stress, manufacturing steps that involve light exposure, high temperatures, or non-optimal pH conditions could contribute to its presence. researchgate.netscielo.brorientjchem.org Therefore, rigorous control over the entire manufacturing process is essential to minimize the formation of Azithromycin Impurity Q and ensure the quality and purity of the active pharmaceutical ingredient. savaglobal.com

Forced Degradation Studies for Impurity Profiling and Pathway Elucidation

Forced degradation, or stress testing, is a critical process in pharmaceutical development that provides profound insights into the inherent stability of an active pharmaceutical ingredient (API), such as Azithromycin. researchgate.net By subjecting the drug substance to conditions more severe than accelerated storage, these studies facilitate the identification of potential degradation products and elucidate the degradation pathways. researchgate.net This information is instrumental in developing stable formulations and establishing appropriate storage conditions. For Azithromycin, forced degradation has been explored under various stress conditions, including hydrolysis, oxidation, and thermal stress. nih.govgoogle.com

The stability of Azithromycin is notably dependent on pH. nih.govresearchgate.net Studies have shown that its degradation kinetics follow a pseudo-first-order reaction, with maximum stability observed around pH 6.3 in a potassium phosphate (B84403) buffer. researchgate.net The drug is susceptible to degradation in both acidic and basic media, though it is particularly unstable in acidic conditions where it degrades completely. ceu.es

Hydrolytic Degradation (Acidic and Basic Conditions)

Under acidic hydrolysis, Azithromycin undergoes significant degradation. nih.govceu.es One of the major degradation products formed, particularly at pH 6.0, is Desosaminylazithromycin, which results from the hydrolytic cleavage of the cladinose (B132029) sugar from the parent molecule. nih.govresearchgate.net As the pH moves towards 7.2, the quantity of this degradant decreases. nih.govresearchgate.net In addition to the loss of the sugar moiety, other degradation pathways in aqueous solutions involve the opening of the macrocyclic lactone ring, leading to the formation of previously unreported degradation products that have been identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In basic media, Azithromycin shows slight degradation. ceu.es The specific degradation products under alkaline hydrolysis have been separated and resolved from the pure drug using methods like thin-layer chromatography (TLC). nih.gov

Oxidative Degradation

Azithromycin is known to be susceptible to oxidative degradation, which can occur during manufacturing and storage. google.com The exocyclic amine group is a potential site for oxidation. google.com Forced degradation studies using various oxidizing agents, such as hydrogen peroxide, have been employed to generate and identify oxidative impurities. google.com Electrochemical oxidation studies have also been conducted to understand the mechanisms of possible oxidative metabolic pathways. These studies revealed that Azithromycin can undergo anodic oxidation at one or both of its amine groups, leading to products formed by demethylation of the 3'-dimethylamino group or the macrolactone amino group. researchgate.netresearchgate.net A patented method for synthesizing a specific azithromycin oxidation impurity involves reacting azithromycin with an oxidant like hydrogen peroxide, potassium permanganate, or benzoyl hydroperoxide in a solvent such as water, methanol, or ethanol (B145695) at a controlled temperature of 20-30°C. google.com

Thermal Degradation

Thermal stress studies involve exposing Azithromycin to elevated temperatures. In one study, Azithromycin was heated to 55°C for two to three months to induce degradation. google.comgoogle.com The resulting sample was then analyzed by High-Performance Liquid Chromatography (HPLC) to identify and quantify the degradation products. These products were characterized by their relative retention times (RRT) compared to the Azithromycin peak. Degradation products with RRTs of 0.22, 0.26, and 0.80 were identified and subsequently isolated for structural elucidation. google.com While Azithromycin was found to be generally stable when exposed to light or heat over a 24-hour period in one study, prolonged exposure to heat, as seen in the multi-month study, does lead to the formation of impurities. google.comceu.es

The findings from these forced degradation studies are crucial for building a comprehensive impurity profile for Azithromycin. The data generated helps in the development and validation of stability-indicating analytical methods capable of separating and quantifying these impurities. nih.gov

Table 1: Summary of Forced Degradation Studies on Azithromycin

| Stress Condition | Parameters | Major Degradation Products / Observations | Analytical Technique(s) | Reference(s) |

|---|---|---|---|---|

| Acidic Hydrolysis | pH range 4.0-7.2 | Complete degradation in strong acidic media. Formation of Desosaminylazithromycin (major product at pH 6.0) and products from lactone ring opening. | HPLC, MS, NMR | nih.govresearchgate.netceu.es |

| Alkaline Hydrolysis | Basic media | Slight degradation observed. Degradation products well-resolved from the parent drug. | TLC-Densitometry, HPLC/ESI-MS | nih.govceu.es |

| Oxidative Degradation | Hydrogen Peroxide, Potassium Permanganate | Formation of oxidation impurities. Demethylation of amine groups. Oxidation of the exocyclic amine group. | HPLC, Cyclic Voltammetry | google.comresearchgate.netgoogle.comresearchgate.net |

| Thermal Degradation | Heating at 55°C for 2-3 months | Formation of impurities identified by HPLC RRTs of 0.22, 0.26, 0.34, 0.37, and 0.80. | HPLC, Flash Chromatography | google.comgoogle.com |

| Photolytic Degradation | Light exposure for 24 hours | Stable. | HPLC | ceu.es |

Table 2: List of Compounds Mentioned

| Compound Name | Other Name(s) / Type |

|---|---|

| Azithromycin | Active Pharmaceutical Ingredient |

| Azithromycin Impurity Q | (3R,4R,5S,6R,9R,10S,11S,12R,13S,15R,Z)-12-(((2S,3S,4S)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6-ethyl-4,5-dihydroxy-10-(((2R,4R,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one synzeal.com |

| Azithromycin EP Impurity Q | 3′-N-[[4-(acetylamino)phenyl]sulfonyl]-3′-(N,N-didemethyl)azithromycin vsquarelifescience.com |

| Desosaminylazithromycin | Degradation Product |

| Erythromycin A | Precursor |

| Hydrogen peroxide | Oxidizing Agent |

| Potassium permanganate | Oxidizing Agent |

Advanced Analytical Methodologies for Azithromycin Impurity Q

Chromatographic Separation Techniques for Impurity Q Isolation and Quantification

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. For Azithromycin (B1666446) and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and powerful technique, offering the high resolution required to separate structurally similar molecules. Other methods, such as two-dimensional liquid chromatography (2D-LC) and thin-layer chromatography (TLC), serve specialized roles in resolving complex mixtures and preliminary screening, respectively.

The development of a successful HPLC method for Azithromycin Impurity Q hinges on the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and reproducibility. Given the alkaline nature of azithromycin and its impurities, specific challenges such as peak tailing must be addressed through careful method design. japsonline.com

The choice of stationary phase is fundamental to achieving the desired separation. For the analysis of azithromycin and its impurities, C18 (octadecylsilane) and C8 (octylsilane) columns are the most commonly employed stationary phases. nih.gov

C18 Columns : These are the predominant choice for macrolide separation due to their strong hydrophobic retention capabilities. japsonline.com Columns packed with deactivated silica, such as Hypersil GOLD C-18, are often selected to minimize interactions between the basic analyte molecules and residual acidic silanol groups on the silica surface, thereby reducing peak tailing. japsonline.com

C8 Columns : These columns offer slightly less hydrophobic retention than C18 phases and can provide alternative selectivity for closely related impurities. In some automated method development systems, columns like the Agilent Poroshell HPH-C8 have demonstrated excellent performance in separating azithromycin and its impurities. googleapis.com

Hybrid Particle Columns : Modern columns, such as the Waters XTerra® RP-C18, utilize a hybrid particle technology that offers improved stability at higher pH values, which are often necessary for the effective analysis of basic compounds like azithromycin. nih.gov

The selection process often involves screening several columns with different chemistries to find the optimal balance of retention and selectivity for Impurity Q and other related substances.

| Stationary Phase | Column Example | Key Feature | Application Reference |

| C18 | Hypersil GOLD C-18 | Deactivated silica to reduce peak tailing. | Abou Assi et al., 2017 japsonline.com |

| C18 | Phenomenex Synergi™ MAX-RP | Used for impurity determination in tablets. | Miguel L., Barbas C., 2003 ceu.es |

| C8 | Agilent Poroshell HPH-C8 | Provided good separation in automated method development. | Agilent Application Note, 2014 googleapis.com |

| Hybrid C18 | Waters XTerra® RP-C18 | Enhanced stability at higher mobile phase pH. | Abuga et al., 2016 nih.gov |

The mobile phase composition, particularly its pH and organic modifier content, is a critical factor manipulated to control the retention and selectivity of the separation.

Aqueous Phase and pH Control : Due to the basic nature of azithromycin (pKa ≈ 8.74), mobile phase pH is crucial for achieving reproducible retention times and good peak shapes. japsonline.com Operating at a pH at least two units away from the pKa ensures the analyte is in a single ionic state. japsonline.com Alkaline pH conditions are common, utilizing buffers such as dibasic sodium phosphate (B84403) or potassium phosphate adjusted to pH levels between 7.0 and 10.8. googleapis.comceu.esscielo.br Ammonium acetate has also been used effectively. japsonline.com The use of high pH can be challenging for traditional silica columns, necessitating pH-stable stationary phases. nih.gov

Organic Modifiers : Acetonitrile is frequently chosen over methanol as the organic solvent due to its lower UV cutoff wavelength and higher elution strength. japsonline.comnih.gov Mobile phases often consist of a mixture of a buffered aqueous solution and acetonitrile, sometimes in combination with methanol. ceu.esscielo.br

Gradient Elution : To resolve a complex mixture of the main azithromycin peak and its numerous impurities, including Impurity Q, a gradient elution strategy is typically required. ceu.es A typical gradient involves starting with a lower concentration of the organic modifier and gradually increasing it over the course of the run. This allows for the elution of more polar impurities early in the chromatogram while ensuring that the more retained, non-polar impurities are eluted with good peak shape in a reasonable time. ceu.esscielo.br

Fine-tuning of chromatographic parameters is the final step in method optimization to ensure robustness and sensitivity.

Temperature : Column temperature is an important parameter affecting separation efficiency and analysis time. For azithromycin impurity analysis, elevated temperatures, often in the range of 40°C to 60°C, are frequently used. japsonline.comnih.govceu.es Increasing the temperature can decrease mobile phase viscosity, improve peak symmetry by reducing broadening, and alter selectivity. japsonline.com

Flow Rate : The mobile phase flow rate is optimized to achieve a balance between analysis time and separation efficiency. Typical flow rates for analytical scale HPLC of azithromycin impurities range from 0.9 mL/min to 1.5 mL/min. nih.govscielo.br

Detection Wavelength : Azithromycin lacks a strong chromophore, which makes UV detection challenging. Analysis is performed at a low wavelength, typically 210 nm or 215 nm, to achieve adequate sensitivity for the API and its impurities. japsonline.comnih.govceu.esscielo.br

| Parameter | Optimized Range/Value | Rationale | Source(s) |

| Stationary Phase | C18, C8 (pH stable) | Provides hydrophobic retention; stable chemistry needed for high pH mobile phases. | japsonline.comnih.govceu.es |

| Mobile Phase (Aqueous) | Phosphate or Acetate Buffer | Maintains a constant pH for reproducible ionization and retention. | japsonline.comscielo.br |

| Mobile Phase (pH) | 7.0 - 10.8 | Ensures azithromycin and its impurities are in a single, non-ionized state for good peak shape. | googleapis.comceu.es |

| Mobile Phase (Organic) | Acetonitrile, Methanol | Elutes analytes from the reversed-phase column. | ceu.esscielo.br |

| Elution Mode | Gradient | Necessary to resolve multiple impurities with varying polarities in a single run. | scielo.br |

| Column Temperature | 40°C - 60°C | Improves peak symmetry and reduces analysis time. | japsonline.comnih.gov |

| Flow Rate | 0.9 - 1.5 mL/min | Balances separation efficiency with run time. | nih.govscielo.br |

| Detection Wavelength | 210 - 215 nm | Provides the best sensitivity for azithromycin's weak UV absorbance. | nih.govceu.es |

For particularly complex samples where co-elution of impurities occurs even with optimized one-dimensional HPLC, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power. A multiple heart-cutting 2D-LC approach has been successfully used to separate and characterize unknown impurities in azithromycin. nih.gov

In this technique, fractions from the first dimension (¹D) separation are selectively transferred to a second dimension (²D) column for further analysis. The key to successful 2D-LC is the use of orthogonal separation mechanisms in the two dimensions. A common strategy for azithromycin involves:

First Dimension (¹D) : A reversed-phase separation using a C18 column with a non-volatile phosphate buffer at a high pH (e.g., 8.2) to achieve an initial separation of impurities. nih.gov

Second Dimension (²D) : A different reversed-phase column (e.g., Shim-pack GISS C18) using a volatile mobile phase, such as ammonium formate and methanol. nih.gov This approach is particularly powerful when coupled with mass spectrometry (MS), as the volatile mobile phase in the second dimension is compatible with MS detection, allowing for structural elucidation of the isolated impurities. nih.gov This technique effectively resolves the conflict between using non-volatile salts for optimal chromatographic separation and the need for volatile buffers for MS analysis. nih.gov

Thin-Layer Chromatography (TLC) provides a simple, rapid, and cost-effective method for the preliminary screening of impurities. When combined with densitometry, TLC can also be used for quantification.

A validated, stability-indicating TLC method has been developed for the analysis of azithromycin and its degradation products. nih.gov

Stationary Phase : The analysis is typically performed on precoated silica gel 60F₂₅₄ plates. nih.gov

Mobile Phase : A representative solvent system is a mixture of n-hexane, ethyl acetate, and diethylamine (e.g., 75:25:10, v/v/v). nih.gov Another system uses chloroform, ethanol (B145695), and ammonia (6:14:0.2 v/v). researchgate.net

Detection and Visualization : As azithromycin impurities are not UV active, visualization is achieved by spraying the plate with a chemical reagent. Modified Dragendorff's solution, which yields brown to reddish-brown spots, is one such option. nih.gov Another method involves spraying with a sulfuric acid-ethanol mixture followed by heating. researchgate.net

Quantification : After visualization, the plate is scanned with a densitometer at a specific wavelength (e.g., 483 nm) to measure the optical density of the separated spots. researchgate.net The amount of an impurity can be determined by comparing its spot density to that of a reference standard. nih.gov This method is sufficiently sensitive and precise for purity testing and stability studies. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Impurity Q

The structural confirmation of Azithromycin Impurity Q relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information, with MS offering precise mass and fragmentation data, while NMR delivers detailed insights into the specific arrangement and connectivity of atoms within the molecule.

Mass spectrometry is a cornerstone technique for the initial identification and structural investigation of pharmaceutical impurities. It provides vital information on molecular weight and elemental composition, and through fragmentation analysis, offers clues to the compound's structural backbone.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of Azithromycin Impurity Q. Unlike standard resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of the elemental composition. For Azithromycin Impurity Q, HRMS analysis confirms its molecular formula as C44H75N3O15S with a corresponding molecular weight of approximately 918.15 g/mol allmpus.comsynthinkchemicals.comunitedlab.com.br. This level of accuracy is crucial for distinguishing the impurity from other related compounds with similar nominal masses.

| Parameter | Value |

|---|---|

| Molecular Formula | C44H75N3O15S |

| Molecular Weight | 918.15 g/mol |

| CAS Number | 2095879-65-3 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of an unknown compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of Azithromycin Impurity Q, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides information about the core macrolide structure and the nature of its substituents.

The fragmentation pathways of azithromycin and its related impurities typically involve the cleavage of glycosidic bonds, leading to the loss of the desosamine and cladinose (B132029) sugar moieties. For instance, in the analysis of the parent azithromycin molecule, a common transition monitored is from the precursor ion at m/z 749.50 to a prominent product ion at m/z 591.45 nih.gov. A similar analytical approach is applied to Impurity Q, where the fragmentation data helps to confirm the core structure and identify how the substituent groups differ from the parent drug, ultimately leading to its structural identification. The analysis of these fragmentation pathways is essential for piecing together the molecular structure.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer nih.gov. This combination offers both high resolution and accurate mass measurement for both precursor and product ions, making it an ideal tool for impurity identification nih.gov. The use of techniques like two-dimensional liquid chromatography coupled to Q-TOF MS has proven effective for separating and characterizing unknown impurities in azithromycin nih.gov. This approach allows for the online separation of the impurity from the bulk active pharmaceutical ingredient, followed by immediate high-resolution mass analysis and MS/MS fragmentation to deduce its structure nih.gov. This methodology provides the high-quality data necessary for the confident structural elucidation of trace-level impurities like Azithromycin Impurity Q.

While mass spectrometry provides strong evidence for the molecular formula and structural fragments, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the definitive technique for the unequivocal confirmation of a chemical structure conicet.gov.ar. NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically proton (1H) and carbon-13 (13C) NMR, are fundamental for the structural elucidation of Azithromycin Impurity Q.

1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration (signal area), and coupling patterns in the 1H NMR spectrum of Impurity Q are meticulously analyzed to map out the proton framework of the molecule. This data is essential for confirming the structure of the macrolide ring and the attached sugar moieties.

13C NMR (Carbon-13 NMR): This experiment detects the carbon atoms in the molecule, providing information about their chemical environment and hybridization state. The 13C NMR spectrum of Impurity Q complements the 1H NMR data, confirming the number and types of carbon atoms and helping to piece together the complete carbon skeleton.

The combined data from 1H and 13C NMR allows for a comprehensive assignment of the molecule's structure. The spectral data for Impurity Q is compared against the data for pure azithromycin to pinpoint the specific structural modifications that define the impurity. Studies on azithromycin have shown that 1H and 13C NMR are feasible and effective tools for its qualitative determination and characterization banglajol.inforesearchgate.net. The structural confirmation of Impurity Q is achieved through the complete and consistent assignment of all signals in its 1H and 13C NMR spectra nih.gov.

| NMR Technique | Type of Information Obtained | Application to Impurity Q Structure |

|---|---|---|

| 1H NMR | Chemical shift, integration, multiplicity (splitting) | Identifies proton environments, confirms number of protons, reveals proton-proton connectivity. |

| 13C NMR | Chemical shift | Identifies carbon environments, confirms the carbon skeleton, and indicates functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

2D NMR (COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like Azithromycin Impurity Q. By dispersing NMR signals across two frequency axes, these techniques resolve overlapping multiplets and reveal through-bond and through-space correlations, providing definitive evidence of the molecule's covalent framework and stereochemistry. For the characterization of Azithromycin Impurity Q reference standards, a suite of 2D NMR experiments is typically employed. veeprho.comsynthinkchemicals.com

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.eduyoutube.com For Impurity Q, this technique is used to map the proton-proton networks within the macrolide ring and the sugar moieties, confirming the integrity of these spin systems and identifying any structural modifications relative to the parent azithromycin molecule. researchgate.net The cross-peaks in a COSY spectrum provide a roadmap of H-C-C-H connections. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com This is a highly sensitive method for assigning carbon resonances. sdsu.edu In the analysis of Impurity Q, each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon signal, allowing for the direct assignment of all protonated carbons in the structure. veeprho.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com This is arguably the most powerful 2D NMR technique for piecing together a molecule's complete carbon skeleton. It is used to connect molecular fragments that are not contiguous in the COSY spectrum, such as linking the sugar residues to the macrolide ring and identifying the positions of substituent groups. For Impurity Q, HMBC data is critical for confirming the precise location of the structural modification that differentiates it from azithromycin. researchgate.net

Suppliers of Azithromycin Impurity Q reference standards confirm that a comprehensive data package, including 1H NMR, Mass Spectrometry, and often 2D NMR data like COSY, HSQC, and HMBC, is available upon request to support structural confirmation. veeprho.comsynthinkchemicals.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Probing

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and are used as orthogonal techniques to NMR and mass spectrometry for the characterization of Azithromycin Impurity Q.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. nih.govnih.gov The IR spectrum of Impurity Q would be analyzed for key stretching and bending frequencies corresponding to functional groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O) of the lactone ring, and C-O bonds of ethers and esters. nih.govscielo.pt This data is included in the characterization package for reference standards to confirm the presence of expected functional groups and to help identify any changes compared to the azithromycin parent drug. veeprho.comsynthinkchemicals.comallmpus.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Azithromycin and its related impurities lack a strong chromophore, which makes UV detection challenging. ceu.es Consequently, their UV-Vis spectra are not highly featured. However, they do exhibit UV absorbance at low wavelengths, typically around 210 nm, which is exploited for their detection in HPLC analysis. researchgate.netscielo.brnih.gov The UV-Vis spectrum of an isolated sample of Impurity Q is recorded to determine its wavelength of maximum absorbance (λmax). google.comgoogle.com While not highly specific for detailed structural elucidation, it confirms the presence of the necessary absorbing moieties for UV-based quantification and provides a characteristic parameter for the compound. nih.gov

Analytical Method Validation and Qualification for Impurity Q

The development and validation of analytical methods are critical to ensure the reliable quantification of impurities in pharmaceutical products. For Azithromycin Impurity Q, robust analytical methods, typically High-Performance Liquid Chromatography (HPLC) with UV detection, are validated according to international guidelines (e.g., ICH Q2(R1)) to demonstrate their suitability for their intended purpose. nih.govresearchgate.netscielo.br The validation process encompasses several key parameters.

Specificity and Resolution Assessment

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of an HPLC method for Azithromycin Impurity Q, specificity is demonstrated by achieving adequate separation from azithromycin and all other known related substances.

The primary metric for evaluating separation is chromatographic resolution (Rs). A resolution value of greater than 1.5 between two adjacent peaks is generally considered to indicate a complete separation. Method development for azithromycin impurities focuses on optimizing mobile phase composition, column chemistry, temperature, and gradient to ensure baseline resolution for all specified impurities, including Impurity Q. uspnf.com Forced degradation studies are also performed, subjecting azithromycin to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and prove that the method can separate Impurity Q from these newly formed peaks. japsonline.com

Linearity and Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To determine the linearity for Azithromycin Impurity Q, a series of solutions of the impurity reference standard are prepared at different concentrations.

The typical range for an impurity quantification method spans from the limit of quantitation (LOQ) to 120% of the specification limit. scielo.br The peak areas obtained from the analysis of these solutions are plotted against their corresponding concentrations, and a linear regression analysis is performed. The results are judged by the correlation coefficient (R²) and the y-intercept. A correlation coefficient of >0.99 is generally considered acceptable, indicating a strong linear relationship.

Table 1: Representative Linearity Data for an Azithromycin Impurity Method

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Correlation Coefficient (R²) | ≥ 0.99 | > 0.999 |

| Range | LOQ to 120% of specification | 0.05 µg/mL to 2.5 µg/mL |

| Calibration Curve Equation | y = mx + c | y = 18930x - 10493 |

Note: This table presents typical data found in validation studies for azithromycin and its impurities. The specific values for Impurity Q would be determined during its dedicated method validation.

Detection and Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) establish the sensitivity of the analytical method.

LOD: The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantitated with acceptable accuracy and precision.

LOQ: The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.

These values are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is common for LOD and 10:1 for LOQ. japsonline.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. The LOQ for an impurity must be at or below the reporting threshold, which is often 0.05% with respect to the active pharmaceutical ingredient concentration. antecscientific.com

Table 2: Example Sensitivity Data for Azithromycin Analytical Methods

| Parameter | Method | Typical Value |

|---|---|---|

| LOD | HPLC-UV | 0.476 µg/mL japsonline.com |

| LOQ | HPLC-UV | 1.443 µg/mL japsonline.com |

| LOQ | TLC-Densitometric | 80 ng/zone researchgate.net |

Note: These values are illustrative of methods developed for azithromycin. The specific LOD and LOQ for Impurity Q would be established during its method validation.

Accuracy and Precision Evaluation

Accuracy and precision are determined to ensure the method provides reliable and reproducible results.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by performing recovery studies. A known amount of Impurity Q reference standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage of the impurity that is recovered is then calculated. Acceptance criteria for recovery are usually within the range of 98-102%. researchgate.net

Precision: Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is determined by analyzing a minimum of six replicate samples at 100% of the test concentration.

Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

The precision is expressed as the Relative Standard Deviation (RSD) of the results. An RSD of not more than 2.0% is generally considered acceptable for the assay of related substances. researchgate.net

Table 3: Representative Accuracy and Precision Data

| Validation Parameter | Measurement | Acceptance Criterion | Example Finding |

|---|---|---|---|

| Accuracy | % Recovery | 98.0% - 102.0% | Mean recovery of 100.5% researchgate.net |

| Precision (Repeatability) | % RSD | ≤ 2.0% | 0.2% researchgate.net |

| Precision (Intermediate) | % RSD | ≤ 2.0% | < 1.5% |

Note: This table presents typical data from validation reports for azithromycin impurity methods. The specific performance of a method for Impurity Q would be confirmed through formal validation studies.

Robustness and Transferability of Developed Methods

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For Azithromycin Impurity Q, establishing method robustness is critical for ensuring consistent and accurate quantification across different laboratories and manufacturing sites. The transferability of these methods ensures that a validated analytical procedure can be successfully implemented by a receiving laboratory.

Robustness is typically evaluated by systematically altering key chromatographic parameters and observing the impact on the analytical results, such as peak resolution, retention time, and quantification of Impurity Q. Key parameters that are often investigated include:

Mobile Phase Composition: Variations in the organic-to-aqueous ratio (e.g., ±2%) and the pH of the aqueous buffer (e.g., ±0.2 units) are assessed.

Column Temperature: The effect of slight temperature fluctuations (e.g., ±5°C) on the separation of Impurity Q from azithromycin and other related substances is studied.

Flow Rate: The impact of minor adjustments to the mobile phase flow rate (e.g., ±0.1 mL/min) is examined to ensure the method's resilience.

Wavelength: For UV-based detection, the effect of small variations in the detection wavelength (e.g., ±2 nm) is evaluated.

A robust method will demonstrate minimal changes in the determined concentration of Impurity Q and maintain critical separation from adjacent peaks despite these variations.

The transfer of an analytical method from a developing laboratory to a quality control laboratory is a formal process that verifies the receiving laboratory's capability to perform the analysis with the same level of accuracy and precision. Challenges in method transfer can arise from differences in instrumentation, reagent sources, and analyst technique. nih.gov To mitigate these challenges, a comprehensive method transfer protocol is established, which includes co-validation or comparative testing between the laboratories. Successful method transfer is demonstrated when the results generated by the receiving laboratory are equivalent to those of the originating laboratory, ensuring consistent quality control.

Table 1: Representative Robustness Study Parameters and Acceptance Criteria for the Analysis of Azithromycin Impurity Q

| Parameter | Variation | Acceptance Criteria |

| Mobile Phase Composition | ± 2% Organic | Resolution between Impurity Q and nearest peak > 2.0; %RSD of Impurity Q area < 5.0% |

| pH of Aqueous Phase | ± 0.2 units | Tailing factor for Impurity Q < 1.5; No significant change in retention time |

| Column Temperature | ± 5 °C | Shift in retention time < 5%; System suitability parameters met |

| Flow Rate | ± 0.1 mL/min | %RSD of Impurity Q area < 5.0%; Plate count > 2000 |

| Detection Wavelength | ± 2 nm | Response of Impurity Q within 95-105% of the nominal value |

Isolation and Purification Techniques for Impurity Q Reference Standards

The availability of highly purified reference standards for Azithromycin Impurity Q is a prerequisite for the accurate quantification of this impurity in drug substance and product. These standards are essential for method validation, system suitability testing, and as a benchmark for routine quality control analyses. The isolation and purification of Impurity Q from bulk azithromycin or its synthesis reaction mixtures require sophisticated separation techniques to achieve the desired level of purity (typically >99.5%).

Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique for the isolation of Azithromycin Impurity Q. This method involves scaling up an analytical HPLC method to handle larger quantities of material. The process typically involves:

Method Optimization: An analytical HPLC method is first optimized for the best possible separation of Impurity Q from azithromycin and other closely related impurities.

Scale-Up: The optimized method is then scaled up to a preparative scale, which involves using a larger column, a higher flow rate, and injecting a more concentrated sample solution.

Fraction Collection: The eluent from the preparative HPLC is monitored, and the fraction containing Impurity Q is collected.

Purity Analysis: The collected fraction is then analyzed using an analytical HPLC method to determine its purity.

Re-purification: If the desired purity is not achieved, the collected fraction may undergo further purification cycles.

Column Chromatography using silica gel is another common technique employed for the purification of azithromycin-related impurities. google.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase. By carefully selecting the solvent system, a gradient elution can be employed to effectively separate Impurity Q from the main compound and other impurities.

Once an enriched fraction of Impurity Q is obtained, crystallization can be used as a final purification step to achieve a high-purity solid reference standard. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities tend to remain in the solvent, resulting in a purer solid product. The choice of solvent is critical for successful crystallization.

The purified Azithromycin Impurity Q reference standard is then thoroughly characterized using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. synthinkchemicals.comveeprho.com

Table 2: Overview of Isolation and Purification Techniques for Azithromycin Impurity Q Reference Standard

| Technique | Principle | Key Considerations | Expected Purity |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase under high pressure. | Column packing material, mobile phase composition, loading capacity, fraction collection strategy. | >98% |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Choice of adsorbent (e.g., silica gel), solvent system, gradient elution profile. | 90-98% (can be higher depending on the complexity of the mixture) |

| Crystallization | Formation of a solid crystalline structure from a supersaturated solution. | Solvent selection, cooling rate, seeding, control of supersaturation. | >99.5% |

Control Strategies and Risk Mitigation for Azithromycin Impurity Q in Pharmaceutical Products

Process Chemistry Modifications for Impurity Q Reduction

The formation of Azithromycin (B1666446) Impurity Q is intrinsically linked to the synthetic route of azithromycin. Azithromycin is synthesized from erythromycin (B1671065) A through a series of chemical transformations, including a Beckmann rearrangement and subsequent reductive N-methylation. ub.edu Modifications to this process can significantly impact the impurity profile of the final active pharmaceutical ingredient (API).

To minimize the formation of Impurity Q, which is an oxidation impurity of azithromycin, several process chemistry strategies can be employed. google.com One approach involves the careful selection and control of oxidizing agents used during the synthesis. A patented method describes the synthesis of azithromycin oxidation impurities, including what is likely Impurity Q, by reacting azithromycin with an oxidizing agent like hydrogen peroxide under controlled conditions of solvent, temperature, and time. google.com This highlights the importance of preventing unwanted oxidation during the main synthesis of azithromycin.

Key process parameters that can be optimized to reduce the formation of Impurity Q include:

Solvent Systems: The choice of solvent can influence reaction pathways and the formation of impurities. Purification processes using solvents like ethanol (B145695) and acetone (B3395972) followed by crystallization with purified water have been shown to reduce various impurities. ub.edugoogle.comacs.org

Temperature Control: Reaction temperatures must be strictly controlled, as elevated temperatures can accelerate degradation and the formation of oxidative impurities. google.comgoogle.com

Control of Oxidants: Minimizing the presence of residual oxidizing agents or atmospheric oxygen is crucial. google.com This can be achieved through the use of inert atmospheres (e.g., nitrogen) and quenching agents.

A Chinese patent outlines a method for synthesizing azithromycin oxidation impurities, which provides insight into their formation. The process involves reacting azithromycin with hydrogen peroxide in an aqueous solution at a controlled temperature. google.com By understanding these formation pathways, manufacturers can implement targeted modifications to their synthetic processes to reduce the levels of Impurity Q.

In-Process Control (IPC) and Quality Assurance (QA) Methodologies

Robust in-process controls (IPCs) and quality assurance (QA) methodologies are essential for monitoring and controlling the levels of Azithromycin Impurity Q throughout the manufacturing process. These measures ensure that any deviations are detected and corrected in real-time, preventing the propagation of impurities into the final product.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for monitoring azithromycin and its related impurities. researchgate.netceu.esresearchgate.net IPC methods should be established at critical stages of the manufacturing process, such as after the key synthetic steps and before the final purification.

A comprehensive QA program for controlling Impurity Q would include:

Raw Material Testing: Ensuring the quality of starting materials, including erythromycin A, is critical as impurities in the starting material can carry through or lead to the formation of new impurities. google.com

IPC Testing: Regular monitoring of reaction intermediates and the crude azithromycin product for the presence of Impurity Q.

Method Validation: The analytical methods used for IPC and final release testing must be thoroughly validated to ensure they are accurate, precise, specific, and robust for the detection and quantification of Impurity Q. synzeal.comsynzeal.com

Standard Operating Procedures (SOPs): Detailed SOPs for all manufacturing and testing procedures are necessary to ensure consistency and minimize process variability.

Change Control: A robust change control system should be in place to evaluate the potential impact of any changes in the manufacturing process on the impurity profile.

Specification Setting and Acceptance Criteria for Impurity Q in Finished Products

Setting appropriate specifications and acceptance criteria for Azithromycin Impurity Q in the finished drug product is a critical regulatory requirement to ensure patient safety. These limits are established based on pharmacopeial standards and regulatory guidelines.

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for azithromycin that specify the acceptable limits for various impurities. google.comuspnf.com For instance, the Chinese Pharmacopoeia requires control of nine impurities, including Impurity Q. google.com Regulatory bodies like the European Medicines Agency (EMA) provide guidelines on setting specifications for related impurities in antibiotics, which include reporting, identification, and qualification thresholds. europa.eu

| Parameter | Threshold | Reference |

| Reporting Threshold | 0.1% | uspnf.com |

| Identification and Qualification Thresholds for Semi-Synthetic Active Substances | 0.2% | europa.eu |

These thresholds are based on the potential toxicity of the impurity. Studies have been conducted to assess the hepatotoxicity of various azithromycin impurities, which informs the setting of these limits. nih.gov The acceptance criteria for Impurity Q in the final product are typically expressed as a percentage of the active pharmaceutical ingredient (API).

Long-Term Stability Monitoring and Shelf-Life Determination in Relation to Impurity Q Levels

The stability of a pharmaceutical product throughout its shelf-life is a key quality attribute. For azithromycin, it is crucial to monitor the levels of Impurity Q during long-term stability studies to ensure they remain within the approved specification limits. Azithromycin can degrade under normal storage conditions, potentially leading to an increase in impurity levels over time. google.com

Stability studies are conducted under controlled temperature and humidity conditions as per ICH guidelines. These studies help to establish the shelf-life of the drug product. The analytical methods used in stability testing must be stability-indicating, meaning they can separate and quantify the impurities from the active ingredient and from each other. researchgate.net

Research has shown that azithromycin is susceptible to degradation, particularly in acidic and oxidative environments. google.comresearchgate.net Therefore, stability monitoring for Impurity Q, an oxidative degradation product, is of high importance. Studies on azithromycin-loaded transethosomes, a novel drug delivery system, have included stability assessments by monitoring physicochemical characteristics over six months at refrigerated temperatures. nih.gov

Analytical Quality by Design (AQbD) Principles in Impurity Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. americanpharmaceuticalreview.comresearchgate.netlcms.cz Applying AQbD principles to the development of methods for detecting and quantifying Azithromycin Impurity Q ensures the creation of robust and reliable methods that are fit for purpose throughout their lifecycle. americanpharmaceuticalreview.com

The AQbD process for an impurity method involves several key steps:

Defining the Analytical Target Profile (ATP): This involves establishing the requirements for the method, such as the need to accurately quantify Impurity Q at levels relevant to the specification. lcms.cz

Risk Assessment: Identifying critical method parameters (CMPs) that could impact the method's performance. For an HPLC method, this could include the mobile phase composition, pH, column temperature, and flow rate. lcms.cz

Method Optimization using Design of Experiments (DoE): Systematically studying the effects of CMPs on the method's responses (e.g., resolution, peak tailing) to identify the optimal operating conditions. youtube.com

Establishing a Method Operable Design Region (MODR): Defining a multidimensional space of CMPs within which the method consistently meets the ATP. researchgate.net

Control Strategy: Implementing a control strategy, including system suitability tests, to ensure the ongoing performance of the method. youtube.com

By employing AQbD, pharmaceutical manufacturers can develop highly robust analytical methods for Impurity Q, minimizing the risk of method-related issues during routine testing and ensuring consistent product quality.

Future Research Directions and Emerging Challenges in Azithromycin Impurity Q Analysis

Development of More Sensitive and Selective Analytical Platforms

The detection and quantification of Azithromycin (B1666446) Impurity Q at trace levels within the active pharmaceutical ingredient (API) and finished drug products present an ongoing analytical challenge. While current high-performance liquid chromatography (HPLC) methods with UV or electrochemical detection are widely used, future research is geared towards the adoption and refinement of more sophisticated platforms to enhance sensitivity and selectivity. nih.govresearchgate.netceu.es

Emerging Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is becoming the gold standard for impurity analysis due to its superior sensitivity and specificity. researchgate.netresearchgate.net It allows for the detection of impurities at much lower levels than conventional methods and provides structural information for unambiguous identification. researchgate.net The development of robust LC-MS/MS methods is crucial for accurately profiling Impurity Q, especially in complex matrices. sciex.com

High-Resolution Mass Spectrometry (HRMS): HRMS offers the advantage of providing highly accurate mass measurements, which can aid in the identification of unknown impurities and the confirmation of known ones like Impurity Q without the need for a dedicated reference standard in all instances. apacsci.com

Advanced Electrochemical Sensors: Research into novel electrochemical sensors, such as those based on molecularly imprinted polymers (MIPs) or modified electrodes (e.g., graphene-based), shows promise for the rapid, cost-effective, and highly sensitive detection of azithromycin and its impurities. plos.orgnih.govnih.gov These platforms can be designed to selectively bind to the target analyte, thereby reducing interference from the drug substance and other components. plos.org

Supercritical Fluid Chromatography (SFC): As an alternative to liquid chromatography, SFC can offer different selectivity and faster analysis times, which could be advantageous for resolving complex impurity profiles. apacsci.com

The following table summarizes the comparative advantages of these emerging platforms:

Interactive Data Table: Comparison of Analytical Platforms for Impurity Analysis| Analytical Platform | Key Advantages | Potential Challenges for Impurity Q Analysis |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity, structural elucidation capabilities. researchgate.netresearchgate.net | Matrix effects, cost of instrumentation. sciex.com |

| HRMS | Highly accurate mass determination, identification of unknown impurities. apacsci.com | Data complexity, potential for isobaric interferences. |

| Electrochemical Sensors | High sensitivity, portability, low cost, real-time detection. plos.orgnih.gov | Selectivity in complex matrices, sensor stability. plos.org |

| SFC | Different selectivity, faster analysis, reduced solvent consumption. apacsci.com | Limited applicability for highly polar compounds, method development complexity. |

Advanced Mechanistic Understanding of Impurity Formation and Interaction Pathways

A thorough understanding of how Azithromycin Impurity Q is formed is fundamental to controlling its levels in the final drug product. Future research will need to move beyond simple degradation studies to a more profound mechanistic exploration of its formation pathways.

Key Research Areas:

Forced Degradation Studies: While standard stress testing (acidic, basic, oxidative, thermal, and photolytic conditions) provides initial clues, more advanced studies are needed to pinpoint the specific conditions that favor the formation of Impurity Q over other degradation products. researchgate.net

Isotopic Labeling Studies: Utilizing isotopically labeled azithromycin can help trace the transformation pathways and elucidate the precise chemical reactions leading to the formation of Impurity Q.

Computational Modeling: In silico tools can be employed to model the reaction thermodynamics and kinetics of potential formation pathways, helping to identify the most likely mechanisms.

Interaction with Excipients: The formation of Impurity Q may be influenced by interactions between azithromycin and various excipients used in pharmaceutical formulations. nih.gov Detailed studies are required to identify any reactive excipients or impurities within excipients (such as aldehydes or peroxides) that could contribute to its generation. nih.gov A study on the hepatotoxicity of azithromycin impurities, including Impurity Q, has highlighted the importance of understanding the biological implications of these compounds. nih.gov

A study that involved the synthesis of various azithromycin impurities, including Impurity Q, provides a valuable resource for these mechanistic investigations by ensuring the availability of pure reference material. nih.gov

Predictive Modeling for Impurity Generation Kinetics in Complex Matrices

The ability to predict the rate and extent of Azithromycin Impurity Q formation under various conditions would be a significant advancement in drug development and quality control. This requires the development of sophisticated predictive models.

Modeling Approaches:

Kinetic Modeling: Future research should focus on developing kinetic models that describe the formation of Impurity Q as a function of temperature, pH, humidity, light exposure, and the presence of other chemical species. researchgate.netdntb.gov.ua Studies have shown that the degradation of azithromycin generally follows first-order kinetics, and such principles can be extended to model the generation of specific impurities. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) Models: These models can predict the physicochemical properties and chromatographic behavior of impurities based on their chemical structure, aiding in their identification and the development of analytical methods.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on large datasets from stability studies to identify complex patterns and predict impurity formation with greater accuracy. amazonaws.combiopharminternational.com These models can integrate various factors, including formulation composition, manufacturing process parameters, and storage conditions, to provide a holistic prediction of impurity levels over the product's shelf life. nih.govfrontiersin.org

The table below outlines potential inputs and outputs for a predictive model for Impurity Q generation.

Interactive Data Table: Parameters for Predictive Modeling of Impurity Q Generation| Model Inputs | Model Outputs |

|---|---|

| Drug Substance Properties: Initial purity, particle size, crystal form. | Predicted level of Impurity Q at various time points. |

| Formulation Composition: Type and concentration of excipients. nih.gov | Rate of Impurity Q formation (kinetic constants). researchgate.net |

| Manufacturing Parameters: Granulation method, compression force, drying temperature. | Identification of critical process parameters influencing Impurity Q formation. |

| Storage Conditions: Temperature, humidity, packaging materials. nih.gov | Predicted shelf-life based on Impurity Q exceeding its specification limit. |

Harmonization of Global Regulatory Requirements for Impurity Q Control

A significant challenge in the pharmaceutical industry is navigating the differing regulatory requirements for impurities across various global markets. The pharmacopoeias of different regions may have varying specifications and methods for the control of azithromycin impurities. oup.com

Challenges and Future Directions:

Divergent Pharmacopoeial Methods: The European Pharmacopoeia (EP), United States Pharmacopeia (USP), and other national pharmacopoeias may prescribe different analytical methods, which can lead to discrepancies in reported impurity levels. oup.comwaters.com For instance, variations in column types and operating temperatures can affect the relative retention times used for impurity identification. oup.com

Harmonization Efforts: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (such as Q3A for impurities in new drug substances and Q3B for impurities in new drug products) that serve as a basis for regulatory submissions. ontosight.aieuropa.eueuropa.eu However, the specific limits and control strategies for individual impurities like Azithromycin Impurity Q are often left to the national regulatory bodies. dgra.de

Future Outlook: There is a growing need for greater harmonization of pharmacopoeial standards and regulatory expectations for azithromycin impurities. This would streamline the global drug approval process and ensure consistent quality standards worldwide. Future efforts may involve collaborative initiatives between pharmacopoeias and regulatory agencies to develop unified monographs and testing procedures for widely used drugs like azithromycin. The establishment of globally accepted reference standards for impurities like Impurity Q is also a critical step in this process. synthinkchemicals.comsigmaaldrich.com

The ongoing dialogue between industry and regulatory authorities will be essential to address these challenges and foster a more harmonized global regulatory landscape for the control of Azithromycin Impurity Q. dgra.de

Q & A

Basic: What analytical methods are recommended for quantifying Azithromycin Impurity Q, and how are they validated?

Answer:

The quantification of Azithromycin Impurity Q typically employs reversed-phase HPLC with UV detection , as outlined in pharmacopeial monographs. Key parameters include:

- Column : C18 (5 µm, 250 mm × 4.6 mm)

- Mobile phase : Gradient of phosphate buffer (pH 6.5) and acetonitrile

- Flow rate : 1.0 mL/min

- Detection wavelength : 210 nm .

Validation follows ICH Q2(R2) guidelines, requiring demonstration of:

- Specificity : Resolution ≥2.0 between Impurity Q and other peaks (e.g., azithromycin, desosaminylazithromycin).

- Linearity : Range of 0.05–1.5% (relative to azithromycin), R² ≥0.994.

- Accuracy : Spike-and-recovery studies (80–120% recovery).

- Precision : Repeatability RSD ≤5% for impurity content .

Advanced: How do chromatographic conditions differ when analyzing Impurity Q in stability studies versus routine batch testing?

Answer:

In stability studies , method adjustments are often required to resolve degradation products. For example:

- Extended gradient elution (e.g., 15% to 50% acetonitrile over 60 minutes) may separate Impurity Q from oxidative byproducts like azithromycin N-oxide .

- Forced degradation (acid/base hydrolysis, thermal stress) is used to validate method robustness. Data must confirm that Impurity Q does not co-elute with new degradation peaks .

In routine testing , shorter run times (e.g., 30-minute gradients) are prioritized, provided system suitability criteria (e.g., tailing factor ≤2.0) are met .

Basic: What are the acceptance criteria for Impurity Q in azithromycin drug substance per pharmacopeial standards?

Answer:

Per USP and EP guidelines:

| Impurity | Relative Retention Time | Acceptance Criteria (NMT %) |

|---|---|---|

| Azithromycin Impurity Q | 0.92 | 0.2 |

| Total impurities | — | 3.0 |

Advanced: How can researchers resolve discrepancies in Impurity Q quantification across laboratories using the same HPLC method?

Answer:

Discrepancies often arise from column variability or sample preparation errors . Mitigation strategies include:

- Column equivalency studies : Compare performance across 3–5 C18 columns with identical ligand density and pore size.

- Standardized sample preparation : Ensure consistent dissolution time (e.g., 30-minute sonication) and filter compatibility (e.g., PTFE filters to prevent adsorption) .

- Inter-laboratory calibration : Use a common reference standard for Impurity Q (e.g., USP Azithromycin Related Compound F) and validate using collaborative studies .

Basic: What structural characterization techniques are used to confirm the identity of Impurity Q?

Answer:

Impurity Q is identified using:

- LC-MS/MS : To determine molecular weight (m/z 749.5 for protonated ion) and fragmentation pattern (e.g., loss of desosamine moiety, m/z 591.3).

- NMR (1H and 13C): To confirm the presence of a 3′-N-formyl group, a key structural feature distinguishing Impurity Q from azithromycin .

Advanced: How can chemometric methods improve impurity profiling when Impurity Q co-elutes with other related substances?

Answer:

Multivariate analysis (e.g., principal component analysis) or peak deconvolution algorithms can resolve overlapping peaks. For example:

- Orthogonal spectral data (e.g., diode-array UV spectra) differentiate Impurity Q (λmax 215 nm) from co-eluting impurities like azithromycin C (λmax 210 nm).

- Experimental design : A full factorial design evaluates factors affecting resolution (e.g., pH, organic modifier concentration) to optimize separation .

Advanced: How should researchers design forced degradation studies to evaluate Impurity Q’s stability under ICH-recommended conditions?

Answer:

Forced degradation studies must include:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H2O2 at 25°C for 48 hours.

- Thermal stress : 80°C for 10 days.

Data analysis should confirm:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.